molecular formula C19H17ClN2O5S2 B3410110 2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 895463-09-9

2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3410110
CAS No.: 895463-09-9
M. Wt: 452.9 g/mol
InChI Key: UEQZJGFNGOFWAS-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorobenzenesulfonyl group and a thiazole ring, which are linked through an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of 4-chlorobenzenesulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Synthesis of 4-(2,4-dimethoxyphenyl)-1,3-thiazole: This intermediate can be prepared by the cyclization of 2,4-dimethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(2,4-dimethoxyphenyl)-1,3-thiazole in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural features.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to enzyme inhibition. The thiazole ring can interact with various protein residues, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonamide: Lacks the thiazole ring and dimethoxyphenyl group, making it less complex.

    N-(4-chlorobenzenesulfonyl)-2-aminothiazole: Contains a thiazole ring but lacks the dimethoxyphenyl group.

    2-(4-chlorobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)acetamide: Similar but lacks the thiazole ring.

Uniqueness

2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of the sulfonamide group, thiazole ring, and dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S2/c1-26-13-5-8-15(17(9-13)27-2)16-10-28-19(21-16)22-18(23)11-29(24,25)14-6-3-12(20)4-7-14/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQZJGFNGOFWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
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2-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

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